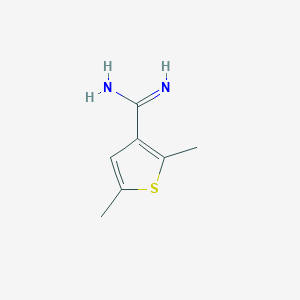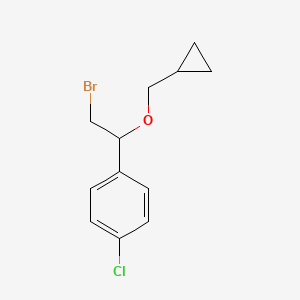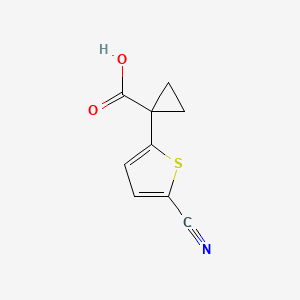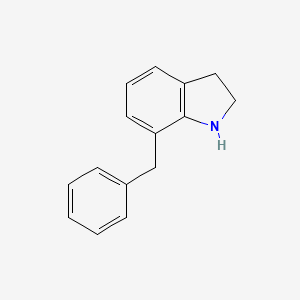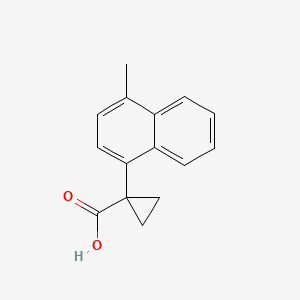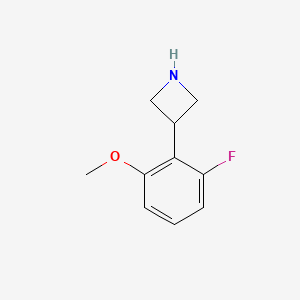
rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine is a chiral compound that features a cyclopropane ring substituted with a pyridine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions or through cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine
- (1R,2S)-2-(pyridin-2-yl)cyclopropan-1-amine
- (1R,2S)-2-(pyridin-4-yl)cyclopropan-1-ol
Uniqueness
rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and the position of the pyridine ring. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-pyridin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2/t7-,8+/m0/s1 |
Clave InChI |
CISQJYJSJIJMML-JGVFFNPUSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=NC=C2 |
SMILES canónico |
C1C(C1N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



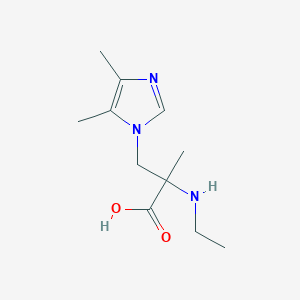


![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
